Diethyl (2,4,6-trifluorophenyl)malonate
Description
Significance of Malonate Esters as Versatile Synthetic Intermediates
Malonate esters, with diethyl malonate being a primary example, are highly versatile building blocks in organic chemistry. studysmarter.co.ukontosight.aifiveable.me Their importance stems from the unique reactivity of the methylene (B1212753) group (-CH2-) positioned between two carbonyl groups. chemicalbook.com This positioning makes the alpha-hydrogens (α-hydrogens) acidic and easily removable by a base, forming a stable enolate ion. libretexts.org This enolate is a potent nucleophile that can react with various electrophiles, most commonly alkyl halides, in a process known as the malonic ester synthesis. libretexts.orgwikipedia.org
The classic malonic ester synthesis allows for the conversion of alkyl halides into substituted carboxylic acids. libretexts.orgpatsnap.com The process involves three key stages:
Deprotonation : An acid-base reaction where a base, such as sodium ethoxide, removes an acidic α-hydrogen to form a reactive enolate.
Alkylation : The enolate acts as a nucleophile, attacking an alkyl halide to form a new carbon-carbon bond. fiveable.mewikipedia.org This step can be repeated to create dialkylated compounds. wikipedia.org
Hydrolysis and Decarboxylation : The resulting dialkyl malonate is then hydrolyzed to a dicarboxylic acid, which readily loses a molecule of carbon dioxide upon heating to yield a substituted carboxylic acid. wikipedia.org
This synthetic pathway is a cornerstone of organic chemistry due to its reliability and versatility. patsnap.com Malonate esters are instrumental in building complex molecular frameworks for a wide range of applications, including the synthesis of pharmaceuticals like barbiturates, vasodilators, sedatives, and anticonvulsants, as well as agrochemicals and specialty chemicals. ontosight.aiwikipedia.orgpatsnap.comwikipedia.org Their ability to participate in various reactions, including Claisen condensations and Michael additions, further expands their synthetic utility. studysmarter.co.ukfiveable.mechemicalbook.com
Table 1: Key Reactions and Applications of Malonate Esters
| Reaction Type | Description | Common Applications |
|---|---|---|
| Malonic Ester Synthesis | Alkylation of the enolate followed by hydrolysis and decarboxylation to form substituted acetic acids. libretexts.orgwikipedia.org | Pharmaceuticals, Agrochemicals, Fine Chemicals. patsnap.com |
| Knoevenagel Condensation | A modification of the aldol (B89426) condensation where an active methylene compound reacts with an aldehyde or ketone. studysmarter.co.uk | Synthesis of complex cyclic and rigid structures. studysmarter.co.uk |
| Michael Addition | The nucleophilic addition of an enolate to an α,β-unsaturated carbonyl compound. studysmarter.co.ukchemicalbook.com | Formation of new carbon-carbon bonds in complex molecules. nih.gov |
| Cyclocondensation | Reaction with dinucleophiles to form six-membered heterocyclic rings, such as barbituric acids. nih.gov | Synthesis of bioactive heterocyclic compounds. nih.gov |
Role of Fluorination in Modulating Chemical Reactivity and Synthetic Utility
The incorporation of fluorine into organic molecules is a powerful strategy used to fine-tune their chemical and physical properties. nih.gov Fluorine is the most electronegative element, and its small size allows it to replace hydrogen without significantly increasing the molecule's steric bulk. acs.orgnih.gov These characteristics lead to profound effects on a molecule's behavior.
The strong electron-withdrawing nature of fluorine can significantly alter the acidity (pKa) and basicity of nearby functional groups through inductive effects. nih.gov The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry, which often enhances the thermal and metabolic stability of a compound. nih.govacs.org This stability is a key reason why fluorine is frequently incorporated into pharmaceuticals to block metabolic "soft spots," thereby improving a drug's half-life and bioavailability. acs.org
Furthermore, fluorination can modulate properties such as lipophilicity, membrane permeability, and molecular conformation. nih.govnih.govacs.org These modifications can have a significant impact on how a molecule interacts with biological targets, often leading to enhanced potency and selectivity in drug-receptor binding. nih.gov The strategic placement of fluorine atoms can also influence the dipole moment of a molecule. nih.gov In 2018, 18 of the 38 small molecule drugs approved by the FDA contained fluorine, highlighting its importance in modern medicinal chemistry. acs.org
Table 2: Effects of Fluorination on Molecular Properties
| Property | Effect of Fluorine Incorporation | Rationale |
|---|---|---|
| Reactivity | Alters acidity/basicity of adjacent groups. nih.gov | High electronegativity and strong inductive effect. nih.gov |
| Metabolic Stability | Often increases stability by blocking oxidation sites. nih.govacs.org | High bond dissociation energy of the C-F bond. acs.org |
| Lipophilicity | Modulates lipophilicity, affecting biodistribution. nih.gov | The C-F bond is more lipophilic than the C-H bond. nih.gov |
| Binding Affinity | Can enhance binding to biological targets. nih.gov | Alters molecular conformation and electronic properties. acs.org |
| Permeability | Can improve passage through biological membranes. nih.govacs.org | Changes in lipophilicity and intermolecular interactions. nih.gov |
Overview of Diethyl (2,4,6-trifluorophenyl)malonate as a Key Building Block
This compound emerges as a valuable synthetic intermediate by combining the versatile reactivity of the malonate ester with the property-modulating effects of a trifluorinated phenyl group. cymitquimica.comchemical-suppliers.eu The presence of three electron-withdrawing fluorine atoms on the phenyl ring makes the aromatic ring itself electron-deficient. This electronic feature is critical, as it activates the ring towards nucleophilic aromatic substitution reactions, a pathway that is typically difficult for non-fluorinated benzene (B151609) rings. nih.govbeilstein-journals.org
This compound serves as a precursor for synthesizing more complex molecules that benefit from the presence of a trifluorophenyl moiety. For instance, the related compound diethyl 2-(perfluorophenyl)malonate can be synthesized from the reaction of sodium diethyl malonate and hexafluorobenzene (B1203771). nih.govbeilstein-journals.org While the direct hydrolysis of such fluorinated phenylmalonates to form the corresponding malonic acid can be challenging, they can be successfully converted into other useful intermediates, such as 2-(perfluorophenyl)acetic acid, through hydrolysis and decarboxylation. nih.govbeilstein-journals.org
The integration of the 2,4,6-trifluorophenyl group into target molecules via this malonate building block is a strategic approach in medicinal chemistry and materials science. It allows for the precise installation of a fluorine-rich segment, imparting the desirable properties of enhanced stability, altered lipophilicity, and modified electronic character to the final product.
Table 3: Chemical Identity of this compound
| Identifier | Value |
|---|---|
| CAS Number | 262609-07-4 chemical-suppliers.eu |
| Molecular Formula | C₁₃H₁₃F₃O₄ cymitquimica.comchemical-suppliers.eu |
| Molecular Weight | 290.235 g/mol cymitquimica.com |
| Synonyms | 2-(2,4,6-trifluorophenyl)malonic acid diethyl ester; 1,3-diethyl 2-(2,4,6-trifluorophenyl)propanedioate; Diethyl 2-(2,4,6-trifluorophenyl)propane-1,3-dioate cymitquimica.comchemical-suppliers.eu |
| Physical Form | Solid cymitquimica.com |
Structure
2D Structure
Properties
IUPAC Name |
diethyl 2-(2,4,6-trifluorophenyl)propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3O4/c1-3-19-12(17)11(13(18)20-4-2)10-8(15)5-7(14)6-9(10)16/h5-6,11H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCCISIBKCNTCLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=C(C=C(C=C1F)F)F)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40382195 | |
| Record name | Diethyl (2,4,6-trifluorophenyl)propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40382195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
262609-07-4 | |
| Record name | 1,3-Diethyl 2-(2,4,6-trifluorophenyl)propanedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=262609-07-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diethyl (2,4,6-trifluorophenyl)propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40382195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Propanedioic acid, 2-(2,4,6-trifluorophenyl)-, 1,3-diethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
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Synthetic Methodologies for Diethyl 2,4,6 Trifluorophenyl Malonate
Established Synthetic Routes
Established methods for the synthesis of diethyl (2,4,6-trifluorophenyl)malonate and related arylmalonates rely on classical organic reactions, including Grignard reactions, transformations of halogenated precursors, and nucleophilic aromatic substitution.
Synthesis via Grignard Reaction and Subsequent Transformations
A plausible and established route for forming aryl-carbon bonds involves the use of Grignard reagents. In a general approach, an aryl magnesium halide (Grignard reagent) acts as a potent nucleophile, attacking an electrophilic carbonyl carbon. For the synthesis of this compound, this would typically involve the preparation of a 2,4,6-trifluorophenyl Grignard reagent from the corresponding aryl halide, such as 1-bromo-2,4,6-trifluorobenzene, and magnesium metal in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF).
Formation from Halogenated Precursors and Reduction Methods
The formation of arylmalonates from halogenated precursors is a cornerstone of modern organic synthesis, often relying on transition-metal-catalyzed cross-coupling reactions. This approach is particularly useful for aryl halides that are not amenable to forming Grignard reagents or undergoing nucleophilic aromatic substitution.
The general strategy involves the coupling of an aryl halide, such as 1-bromo- or 1-iodo-2,4,6-trifluorobenzene, with a diethyl malonate anion. This reaction is typically catalyzed by palladium or copper complexes.
Table 1: General Conditions for Palladium and Copper-Catalyzed Arylation of Malonates
| Parameter | Palladium-Catalyzed Coupling | Copper-Catalyzed Coupling |
|---|---|---|
| Catalyst | Pd(OAc)₂, PdCl₂(PPh₃)₂ | CuI, Cu(OTf)₂ |
| Ligand | Phosphine-based (e.g., PPh₃, Xantphos) | Picolinic acid, Phenanthroline |
| Base | Cs₂CO₃, K₂CO₃, NaH | Cs₂CO₃, K₃PO₄ |
| Solvent | Toluene, Dioxane, DMF | Toluene, DMSO |
| Temperature | 80-120 °C | 90-140 °C |
While these catalytic systems are broadly applicable for the synthesis of various diethyl arylmalonates, specific adaptations of these methods for the synthesis of this compound are not explicitly detailed in the surveyed literature. The electron-withdrawing nature of the fluorine atoms on the phenyl ring would influence the reactivity of the aryl halide, likely making it a good candidate for such cross-coupling reactions.
Synthesis through Nucleophilic Aromatic Substitution of Hexafluorobenzene (B1203771) with Malonate Anions
A well-documented route for the synthesis of highly fluorinated phenylmalonates is the nucleophilic aromatic substitution (SNAr) reaction. Although the direct synthesis of this compound is not detailed, the synthesis of the closely related Diethyl 2-(perfluorophenyl)malonate from hexafluorobenzene provides a strong model for this pathway. beilstein-journals.org The high electrophilicity of the hexafluorobenzene ring, caused by the strongly electron-withdrawing fluorine atoms, facilitates attack by nucleophiles.
In this method, the carbanion of diethyl malonate, generated by a suitable base, attacks the hexafluorobenzene ring, displacing one of the fluoride (B91410) ions.
Two primary variations of this method have been described:
Using Sodium Hydride (NaH) in DMF: An early patent described the reaction of diethyl malonate with hexafluorobenzene using sodium hydride as the base in dimethylformamide (DMF) as the solvent. The reaction mixture was heated under reflux for 5 hours to yield the product. beilstein-journals.orgcymitquimica.com
Using Potassium Carbonate (K₂CO₃): A modified method utilizes anhydrous potassium carbonate as a milder base and allows the reaction to proceed at a lower temperature of 60 °C. beilstein-journals.org This modification can be advantageous for scalability and safety.
Following these established procedures for the perfluorinated analogue, a 47% isolated yield was achieved after vacuum distillation. beilstein-journals.org It is chemically reasonable to infer that a similar reaction could be performed on 1,2,3,4,5-pentafluorobenzene to yield the target this compound, although the regioselectivity of the substitution would need to be considered.
Advanced and Emerging Synthetic Approaches
Modern synthetic chemistry seeks to improve upon established methods by employing catalytic systems and optimizing reaction conditions to increase efficiency, yield, and purity while minimizing waste and harsh conditions.
Catalytic Strategies in the Formation of this compound
As mentioned in section 2.1.2, transition metal catalysis is a primary advanced strategy for forming C-C bonds between aryl groups and malonates.
Palladium Catalysis: Palladium-catalyzed reactions, such as the Suzuki, Heck, and Buchwald-Hartwig amination, are powerful tools. For arylmalonate synthesis, the Buchwald-Hartwig-type cross-coupling of an aryl halide (e.g., 1-bromo-2,4,6-trifluorobenzene) with diethyl malonate is a leading approach. These reactions typically use a palladium precursor and a specialized ligand to facilitate the catalytic cycle of oxidative addition, transmetalation, and reductive elimination.
Copper Catalysis: Copper-catalyzed arylation of diethyl malonate offers a more economical alternative to palladium. researchgate.net Methods using copper(I) iodide (CuI) or copper(II) triflate (Cu(OTf)₂) with a suitable ligand and base have proven effective for coupling aryl halides with diethyl malonate. reddit.com These reactions often proceed under milder conditions than traditional methods.
Phase-Transfer Catalysis (PTC): For alkylation reactions of malonates, phase-transfer catalysis is an efficient technique. This method involves using a phase-transfer agent, such as a quaternary ammonium (B1175870) salt, to shuttle the malonate anion from an aqueous or solid phase into an organic phase where it can react with an alkyl halide. While primarily used for alkylation, advancements could potentially apply this principle to arylation reactions under specific conditions.
Optimization of Reaction Conditions for Enhanced Yield and Purity
Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product while ensuring the process is efficient and scalable.
Table 2: Key Parameters for Optimization in Arylmalonate Synthesis
| Parameter | Influence and Considerations | Example from Literature (Perfluorophenyl Analogue) beilstein-journals.org |
|---|---|---|
| Base | The choice of base (e.g., NaH, K₂CO₃, Cs₂CO₃) affects the deprotonation of diethyl malonate and can influence side reactions. Stronger bases like NaH may require stricter anhydrous conditions. | Replacing NaH with the milder K₂CO₃ allowed for a reduction in reaction temperature. |
| Solvent | The solvent (e.g., DMF, Toluene, DMSO) must solubilize reactants and can influence reaction rates and pathways. Polar aprotic solvents often favor SNAr reactions. | DMF was used as the solvent in the SNAr synthesis. |
| Temperature | Higher temperatures increase reaction rates but can also lead to decomposition or side products. | The optimized K₂CO₃ method allowed the reaction temperature to be lowered from reflux to 60 °C. |
| Catalyst/Ligand | In catalytic reactions, the choice of metal, its oxidation state, and the coordinating ligand are critical for catalytic efficiency and selectivity. | N/A for the non-catalytic SNAr route. |
| Purification | The final purity depends on the chosen purification method. While chromatography is effective, for larger scales, distillation or crystallization is preferred. | The product was successfully purified on a 150 mmol scale by simple vacuum distillation. |
For catalytic systems, microwave-assisted heating has emerged as a technique to dramatically reduce reaction times and potentially increase yields by ensuring rapid and uniform heating.
Chemical Transformations and Reactivity Profiles of Diethyl 2,4,6 Trifluorophenyl Malonate
Reactions at the Malonate Moiety
The core reactivity of diethyl (2,4,6-trifluorophenyl)malonate is centered on the malonate functional group. The carbon atom positioned between the two ester carbonyl groups (the α-carbon) is flanked by electron-withdrawing groups, rendering its attached protons acidic and readily removable by a suitable base. This property facilitates a range of classic and modern organic transformations.
Alkylation Reactions and Diversification Strategies
One of the most fundamental reactions of malonic esters is alkylation at the α-carbon. This process, known as the malonic ester synthesis, allows for the formation of new carbon-carbon bonds, providing a versatile route to a wide array of substituted carboxylic acids after subsequent hydrolysis and decarboxylation. libretexts.org
The reaction proceeds in two main steps:
Enolate Formation: The α-proton of this compound is abstracted by a base, typically sodium ethoxide, to form a resonance-stabilized enolate ion. libretexts.org The use of an alkoxide base corresponding to the ester alcohol (ethoxide for a diethyl ester) is crucial to prevent transesterification.
Nucleophilic Substitution: The resulting enolate acts as a potent nucleophile, attacking an alkyl halide (R-X) in a bimolecular nucleophilic substitution (SN2) reaction to form a mono-alkylated derivative. libretexts.org
The reaction is most efficient with primary or methyl halides. Secondary halides react more slowly, while tertiary halides are unsuitable as they tend to undergo elimination reactions. fiveable.me As the mono-alkylated product still possesses one acidic α-proton, the process can be repeated with a second, different alkyl halide to generate a di-substituted malonate, offering a pathway for further molecular diversification. libretexts.org
Advanced diversification strategies include intramolecular alkylation, where a dihalide is used to construct cyclic structures such as cyclobutanecarboxylic acid. uobabylon.edu.iq
Table 1: General Scheme for Alkylation of this compound
| Step | Reactants | Reagents | Product |
|---|---|---|---|
| 1. Enolate Formation | This compound | Sodium Ethoxide (NaOEt) | Sodio-malonic ester intermediate |
| 2. Alkylation (SN2) | Sodio-malonic ester intermediate, Alkyl Halide (R-X) | - | Diethyl alkyl-(2,4,6-trifluorophenyl)malonate |
| 3. (Optional) Dialkylation | Diethyl alkyl-(2,4,6-trifluorophenyl)malonate | 1. NaOEt 2. R'-X | Diethyl alkyl,alkyl'-(2,4,6-trifluorophenyl)malonate |
Condensation Reactions, including Knoevenagel and Related Processes
This compound, as an active methylene (B1212753) compound, is a suitable substrate for condensation reactions with carbonyl compounds. The most prominent of these is the Knoevenagel condensation. wikipedia.orgorganicreactions.org This reaction involves the nucleophilic addition of the malonate enolate to an aldehyde or ketone, followed by a dehydration step to yield an α,β-unsaturated product, often referred to as a Knoevenagel adduct. wikipedia.org
The reaction is typically catalyzed by a weak base, such as an amine (e.g., piperidine) or an ammonium (B1175870) salt, which is basic enough to generate the enolate but not so strong as to promote self-condensation of the aldehyde or ketone. wikipedia.orgamazonaws.com The versatility of the Knoevenagel condensation has made it a cornerstone in the synthesis of various intermediates for pharmaceuticals and other functional materials. amazonaws.com While specific studies on this compound are not extensively detailed, its structural features make it an ideal candidate for such transformations, which can be followed by further cyclization reactions to build complex molecular architectures like indenes and benzofulvenes. nih.gov
Table 2: General Scheme for Knoevenagel Condensation
| Reactant 1 | Reactant 2 (Aldehyde or Ketone) | Catalyst (Weak Base) | Product |
|---|---|---|---|
| This compound | R(R')C=O | Piperidine, Pyridine, etc. | Diethyl 2-alkylidene-(2,4,6-trifluorophenyl)malonate |
Hydrolysis and Decarboxylation Pathways
The conversion of the ester groups of this compound to carboxylic acids via hydrolysis, followed by decarboxylation, is a critical pathway. However, research on the closely related compound, diethyl 2-(perfluorophenyl)malonate, reveals that this transformation is not straightforward. beilstein-journals.orgnih.gov
Attempts to hydrolyze the ester to its corresponding dicarboxylic acid, 2-(perfluorophenyl)malonic acid, have shown that the target acid is highly unstable and prone to rapid decarboxylation (loss of CO₂). beilstein-journals.org
Basic Conditions: Under mild basic conditions, the ester remains largely unreacted. beilstein-journals.org Harsh basic conditions (e.g., concentrated NaOH at elevated temperatures) lead to a mixture of decomposition products, with the decarboxylated 2-(perfluorophenyl)acetic acid being a major component. beilstein-journals.org
Acidic Conditions: Vigorous acidic hydrolysis, particularly with a mixture of hydrobromic acid (HBr) and acetic acid (AcOH) at reflux, effectively cleaves the ester groups but is immediately followed by complete decarboxylation, yielding 2-(perfluorophenyl)acetic acid as the sole product in good yield (63%). beilstein-journals.orgnih.gov
The inability to isolate the malonic acid derivative is attributed to its thermal instability, which is significantly enhanced by the electron-withdrawing nature of the polyfluorinated phenyl ring. beilstein-journals.orgnih.gov
Table 3: Summary of Hydrolysis/Decarboxylation of Diethyl 2-(perfluorophenyl)malonate (as an analogue)
| Conditions | Temperature | Outcome | Reference |
|---|---|---|---|
| 15% aq. NaOH | 20 °C | No reaction (starting material recovered) | beilstein-journals.org |
| 15% aq. NaOH + EtOH | Reflux (80 °C) | Decomposition, 15% yield of 2-(perfluorophenyl)acetic acid | beilstein-journals.org |
| 48% aq. HBr | Reflux | Traces of 2-(perfluorophenyl)acetic acid | nih.gov |
| 48% aq. HBr + AcOH (1:5 v/v) | Reflux | 63% yield of 2-(perfluorophenyl)acetic acid | beilstein-journals.org |
Other Ester Transformations
Beyond hydrolysis, the ester functionalities of this compound are susceptible to other transformations common to β-dicarbonyl compounds. One such reaction is the Claisen condensation, where the malonate can react with another ester to form more complex β-keto esters. wikipedia.org An advantage of using a malonic ester in this context is the prevention of unwanted self-condensation reactions. wikipedia.org Additionally, the α-carbon can undergo reactions such as bromination. wikipedia.org Nitrosation followed by reduction is another pathway used to introduce an amino group at the α-position, leading to aminomalonate derivatives, which are valuable precursors for amino acid synthesis. wikipedia.org
Reactivity Influenced by the 2,4,6-Trifluorophenyl Group
The trifluorophenyl substituent is not a passive spectator; its powerful electronic properties profoundly influence the reactivity of the adjacent malonate moiety.
Electronic Effects on Malonate Reactivity
The defining characteristic of the 2,4,6-trifluorophenyl group is its strong electron-withdrawing nature. This arises from the high electronegativity of the fluorine atoms, which exert a potent negative inductive effect (-I) across the molecule. This electronic pull has several significant consequences:
Increased Acidity: The electron-withdrawing effect of the ring stabilizes the conjugate base (enolate) formed upon deprotonation of the α-carbon. This stabilization increases the acidity of the α-protons compared to non-aromatic or non-fluorinated analogues like diethyl malonate (pKa ≈ 13). As a result, enolate formation for alkylation and condensation reactions is more facile and can often be achieved under milder basic conditions.
Enhanced Decarboxylation: The electron-withdrawing group strongly promotes the decarboxylation of the corresponding malonic acid. beilstein-journals.org The mechanism of decarboxylation proceeds through a carbanionic intermediate after the loss of CO₂. The trifluorophenyl group provides significant stabilization to this transient negative charge, thereby lowering the activation energy of the reaction and rendering the dicarboxylic acid intermediate too unstable to be isolated under typical hydrolysis conditions. beilstein-journals.orgnih.gov
Activation of the Aromatic Ring: While the focus here is on malonate reactivity, it is noteworthy that the strong electron-withdrawing nature of the fluorine atoms activates the phenyl ring itself towards nucleophilic aromatic substitution. This is demonstrated in the synthesis of the parent compound, where hexafluorobenzene (B1203771) readily reacts with the diethyl malonate anion, a reaction that is unfeasible with less activated aryl halides like bromobenzene. beilstein-journals.orgnih.gov
Potential for Directed Aromatic Transformations
The chemical architecture of this compound, specifically the strategic placement of three fluorine atoms on the phenyl ring, suggests a significant potential for directed aromatic transformations. The fluorine substituents are potent electron-withdrawing groups, which substantially decrease the electron density of the aromatic ring. This electronic characteristic renders the ring susceptible to nucleophilic aromatic substitution (SNAr), a reaction pathway not typically observed in unsubstituted or electron-rich benzene (B151609) derivatives. wikipedia.orgmasterorganicchemistry.com
The SNAr mechanism is generally a two-step process involving the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate, known as a Meisenheimer complex, followed by the elimination of a leaving group. masterorganicchemistry.comlibretexts.org In the case of this compound, the fluorine atoms can act as leaving groups, particularly when positioned ortho and para to the malonate substituent.
The directing influence of the substituents on the aromatic ring is crucial in determining the regioselectivity of nucleophilic attack. The malonate group is electron-withdrawing, and the fluorine atoms at the ortho (2,6) and para (4) positions work in concert to activate the ring for nucleophilic substitution. Consequently, incoming nucleophiles are expected to preferentially attack the carbon atoms bearing the fluorine atoms. The resonance stabilization of the Meisenheimer complex is most effective when the negative charge can be delocalized onto the electron-withdrawing groups.
While specific experimental studies on the directed aromatic transformations of this compound are not extensively documented in the provided search results, the reactivity of analogous polyfluorinated aromatic compounds provides a strong basis for predicting its behavior. For instance, hexafluorobenzene readily undergoes nucleophilic substitution reactions where a fluoride (B91410) ion is displaced by a nucleophile. beilstein-journals.orgnih.gov This reactivity is attributed to the high degree of activation by the fluorine atoms. Similarly, the trifluorinated phenyl ring in this compound is anticipated to be susceptible to nucleophilic attack.
The potential for directed aromatic transformations opens avenues for the synthesis of a variety of substituted phenylmalonates, which are valuable intermediates in the preparation of pharmaceuticals and other biologically active molecules. smu.ca By selecting appropriate nucleophiles, it is theoretically possible to replace one or more of the fluorine atoms with other functional groups, thereby introducing molecular diversity.
The table below outlines the expected products from hypothetical nucleophilic aromatic substitution reactions on this compound, highlighting the potential for directed transformations.
| Nucleophile (Nu-) | Expected Major Product(s) |
| Methoxide (CH3O-) | Diethyl (2,6-difluoro-4-methoxyphenyl)malonate |
| Ammonia (NH3) | Diethyl (4-amino-2,6-difluorophenyl)malonate |
| Thiophenoxide (C6H5S-) | Diethyl (2,6-difluoro-4-(phenylthio)phenyl)malonate |
It is important to note that the actual outcome of these reactions would depend on the specific reaction conditions, including the nature of the nucleophile, solvent, and temperature. In some cases, substitution at the ortho positions might also occur, leading to a mixture of products. The strong electron-withdrawing nature of the trifluorophenyl group, however, strongly suggests that nucleophilic aromatic substitution is a viable and potentially powerful tool for the functionalization of this compound.
Mechanistic Investigations and Computational Studies of Diethyl 2,4,6 Trifluorophenyl Malonate Reactions
Elucidation of Reaction Mechanisms
While specific mechanistic studies on Diethyl (2,4,6-trifluorophenyl)malonate are not extensively documented, the general mechanisms of malonic esters are well-established and can be extrapolated. The primary reactive site is the α-carbon, which is acidic due to the presence of two adjacent carbonyl groups. The 2,4,6-trifluorophenyl group further increases this acidity through a strong inductive effect, facilitating the formation of a stabilized carbanion (enolate) under basic conditions. wikipedia.orgmasterorganicchemistry.com
Deprotonation: A base removes the acidic α-proton to form an enolate. masterorganicchemistry.com
Nucleophilic Attack (SN2): The enolate attacks an electrophile, such as an alkyl halide, forming a new carbon-carbon bond. masterorganicchemistry.com
Hydrolysis: Acid- or base-catalyzed hydrolysis converts the diester to a dicarboxylic acid.
Decarboxylation: Upon heating, the resulting malonic acid derivative loses carbon dioxide to form an enol. masterorganicchemistry.com
Tautomerization: The enol rapidly tautomerizes to the more stable substituted carboxylic acid. masterorganicchemistry.com
However, studies on the closely related Diethyl 2-(perfluorophenyl)malonate show that heavy fluorination can significantly alter reactivity. This compound proved remarkably resistant to both acidic and basic hydrolysis, conditions under which other fluorinated phenylmalonates readily react. beilstein-journals.orgnih.gov Instead of yielding the expected malonic acid, harsh reaction conditions led to decomposition or simultaneous hydrolysis and decarboxylation, affording 2-(perfluorophenyl)acetic acid. beilstein-journals.org This suggests that the reaction pathway for heavily fluorinated phenylmalonates can be complex, with a strong tendency towards decarboxylation once hydrolysis is initiated. beilstein-journals.orgbeilstein-journals.org
Table 1: Summary of Hydrolysis Attempts on Diethyl 2-(perfluorophenyl)malonate Data sourced from studies on a closely related perfluorinated analog to infer potential reactivity. beilstein-journals.org
| Conditions | Result |
| 10% aq. NaOH, EtOH, reflux 5h | No reaction |
| 20% aq. NaOH, EtOH, reflux 5h | No reaction |
| 48% aq. HBr, reflux 16h | Traces of 2-(perfluorophenyl)acetic acid, starting material recovered |
| HBr, AcOH, reflux 16h | 2-(perfluorophenyl)acetic acid (63% yield) |
| Trifluoroacetic acid (TFA), reflux | No reaction |
| TFA, cat. H₂SO₄, ~100°C | 2-(perfluorophenyl)acetic acid |
Regioselectivity in Cyclization and Addition Reactions
Regioselectivity in reactions involving fluorinated aromatic compounds is heavily influenced by the electronic and steric effects of the fluorine atoms. numberanalytics.com In cyclization reactions, such as intramolecular C-H bond functionalization, the position of fluorine substituents can direct the reaction to a specific site on the aromatic ring. researchgate.net
For a substrate like this compound, cyclization reactions involving the phenyl ring would be directed by the fluorine atoms. Studies on the cyclopalladation of fluorinated benzylamines have shown that the reaction mechanism dictates the regiochemical outcome. For instance, a concerted metalation-deprotonation (CMD) mechanism may show little regioselectivity, while reactions proceeding via a substitution electrophilic aromatic (SEAr) mechanism can be completely regioselective, favoring functionalization at the position para to a fluorine atom. researchgate.net This control is crucial for synthesizing specific isomers of complex heterocyclic structures.
In addition reactions, the regioselectivity is typically governed by the nature of the electrophile and the nucleophilic center of the malonate. In Michael additions, the malonate enolate will attack the β-carbon of an α,β-unsaturated system, a regioselectivity that is fundamental to the reaction and unlikely to be altered by the phenyl substituent.
Enantioselective and Diastereoselective Transformations
While specific enantioselective transformations using this compound as the prochiral nucleophile are not widely reported, the principles of achieving stereoselectivity in malonate reactions are well-understood. Chiral catalysts, such as phase-transfer catalysts or metal complexes with chiral ligands, are employed to control the facial selectivity of the nucleophilic attack by the malonate enolate. nih.govnih.gov
For example, the enantioselective Michael addition of diethyl malonate to various electrophiles can be achieved with high enantiomeric excess (ee) using chiral organocatalysts. nih.gov Similarly, enantioselective methods have been developed for the direct fluorination of malonate derivatives, creating chiral monofluorinated products. acs.orgrsc.org These methods highlight the potential for developing stereoselective reactions involving the title compound.
Table 2: Examples of Enantioselective Fluorination of Substituted Malonates Illustrative data from general malonate chemistry to show the potential for stereoselective functionalization. acs.org
| Malonate Substrate (R group) | Catalyst System | Enantiomeric Excess (ee) |
| Phenyl | DBFOX-Ph/Zn(OAc)₂ | 95% |
| 4-Methoxyphenyl | DBFOX-Ph/Zn(OAc)₂ | 96% |
| 2-Naphthyl | DBFOX-Ph/Zn(OAc)₂ | 96% |
| Benzyl | DBFOX-Ph/Zn(OAc)₂ | 93% |
Diastereoselectivity is also a key consideration, particularly in reactions creating multiple stereocenters. In palladium-catalyzed alkene difunctionalization reactions, for instance, the addition of diethyl malonate can proceed with high diastereoselectivity, controlled by the catalyst and substrate geometry. nih.gov
Computational Chemistry Approaches
Computational methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the intricacies of reaction mechanisms involving complex molecules like this compound.
DFT calculations can predict the reactivity of a molecule by analyzing its electronic structure. For this compound, key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. researchgate.net The HOMO energy correlates with the molecule's ability to act as a nucleophile (after deprotonation), while the LUMO energy indicates its susceptibility to electrophilic attack. The strong electron-withdrawing trifluorophenyl group is expected to lower the energy of both frontier orbitals and significantly increase the acidity of the α-proton, making enolate formation more favorable than in unsubstituted diethyl malonate.
The relationship between a molecule's three-dimensional structure and its energetic stability can be explored computationally. For substituted diethyl malonates, crystal structure analysis combined with theoretical calculations can reveal how substituents influence bond lengths, bond angles, and dihedral angles. researchgate.net In this compound, steric interactions between the bulky trifluorophenyl group and the diethyl ester moieties would likely lead to a specific preferred conformation that minimizes steric strain. Computational analysis can quantify these steric and electronic effects, explaining how the substitution pattern governs the molecule's stability and influences the stereochemical outcome of its reactions. researchgate.net
Applications of Diethyl 2,4,6 Trifluorophenyl Malonate As a Strategic Building Block in Complex Chemical Synthesis
Precursor in Pharmaceutical Intermediates Synthesis
The introduction of fluorine atoms into drug candidates is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity. Arylmalonic acid esters are recognized as crucial intermediates in the synthesis of significant medicinal agents, including nonsteroidal anti-inflammatory drugs and β-lactam antibiotics. While specific examples detailing the use of Diethyl (2,4,6-trifluorophenyl)malonate are not extensively documented in public literature, the utility of closely related fluorinated arylmalonates highlights its potential.
For instance, analogous structures like diethyl 2-(2-fluoro-4-nitrophenyl)-2-methyl malonate are key starting materials in the multi-step synthesis of impurities for drugs such as flurbiprofen, a nonsteroidal anti-inflammatory drug. google.com In this process, the fluorinated phenylmalonate undergoes a series of transformations including reduction of a nitro group, diazotization, and subsequent coupling reactions to build the final biphenyl (B1667301) structure. google.com Similarly, other difluorophenyl malonate derivatives serve as intermediates in the synthesis of complex antifungal agents like posaconazole. google.com
The general reactivity of diethyl malonate itself is foundational to the synthesis of numerous pharmaceuticals, including vigabatrin, phenylbutazone, and nalidixic acid. wikipedia.org The 2,4,6-trifluorophenyl moiety of the title compound offers a strategic advantage for creating new pharmaceutical entities where this specific substitution pattern is desired for modulating biological activity.
Utility in Agrochemical Intermediate Development
Fluorinated compounds play a critical role in the agrochemical industry, often imparting enhanced efficacy and stability to herbicides, fungicides, and insecticides. Diethyl malonate is a known precursor for several pesticides, such as the herbicide sethoxydim (B610796) and derivatives of 2-amino-4-chloro-6-methoxypyrimidine. wikipedia.org The trifluorinated phenyl group is a common feature in many modern agrochemicals due to its strong electron-withdrawing nature, which can enhance the biological activity of the final product.
The use of this compound allows for the direct incorporation of the 2,4,6-trifluorophenyl scaffold into larger, more complex molecules targeted for crop protection. Its structure is suitable for creating a variety of active ingredients where this specific fluorination pattern is essential for performance.
Synthesis of Polyfunctionalized Fluorinated Compounds
This compound is an excellent starting material for producing other polyfunctionalized molecules where the fluorinated ring is a key component. The malonate portion of the molecule can be readily hydrolyzed and decarboxylated to yield a different functional group.
Research on the closely related diethyl 2-(perfluorophenyl)malonate demonstrates this principle. nih.govnih.gov Attempts to hydrolyze this compound to its corresponding malonic acid under various conditions were challenging; however, vigorous hydrolysis with a mixture of hydrobromic acid (HBr) and acetic acid (AcOH) resulted in both hydrolysis and decarboxylation, yielding 2-(perfluorophenyl)acetic acid in good preparative yield (63%). nih.govnih.gov This reaction transforms the malonate ester into a carboxylic acid, showcasing a pathway to convert this compound into (2,4,6-trifluorophenyl)acetic acid, a valuable synthon in its own right.
| Starting Material | Reagents | Product | Yield |
| Diethyl 2-(perfluorophenyl)malonate | HBr, AcOH | 2-(Perfluorophenyl)acetic acid | 63% |
This table is based on research on an analogous perfluorinated compound and illustrates a potential synthetic transformation for this compound. nih.govnih.gov
Cyclocondensation Reactions for Heterocyclic System Formation
Cyclocondensation reactions are fundamental to the synthesis of heterocyclic compounds. Malonate esters are classic 1,3-dicarbonyl synthons used to construct six-membered heterocyclic rings by reacting them with 1,3-dinucleophiles such as amidines, ureas, and their derivatives. nih.gov These reactions typically proceed at elevated temperatures or in the presence of a base. nih.gov
The nih.govbu.edu.egorganic-chemistry.orgtriazolo[1,5-a]pyrimidine scaffold is a significant heterocyclic system in medicinal chemistry, recognized as a purine (B94841) isostere and found in compounds with various biological activities. researchgate.net A primary method for synthesizing the core of this system is the condensation of a 1,3-dicarbonyl compound with a 3-amino-1,2,4-triazole or 5-amino-1,2,4-triazole derivative. researchgate.net
In this reaction, this compound can serve as the 1,3-dicarbonyl component. The reaction with 3-amino-1,2,4-triazole would proceed via initial condensation followed by intramolecular cyclization and dehydration to form the fused pyrimidine (B1678525) ring. The resulting product would be a 5,7-dihydroxy- nih.govbu.edu.egorganic-chemistry.orgtriazolo[1,5-a]pyrimidine bearing the 2,4,6-trifluorophenyl group at the 6-position. This route provides direct access to highly functionalized, fluorinated triazolopyrimidines, which are valuable for further chemical elaboration.
General Reaction Scheme:
This compound + 3-Amino-1,2,4-triazole → 6-(2,4,6-Trifluorophenyl)- nih.govbu.edu.egorganic-chemistry.orgtriazolo[1,5-a]pyrimidine-5,7-diol
This established synthetic strategy is demonstrated in the synthesis of related pyrazolo[1,5-a]pyrimidines, where 5-amino-3-methylpyrazole is reacted with diethyl malonate in the presence of sodium ethoxide to produce the corresponding dihydroxy-heterocycle in high yield. nih.gov
| Reactant 1 | Reactant 2 | Base | Product | Yield |
| 5-Amino-3-methylpyrazole | Diethyl malonate | Sodium Ethoxide | 2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol | 89% |
This table presents data for a closely related synthesis of a fused pyrimidine system, demonstrating the general applicability of the method. nih.gov
The versatility of this compound extends to the synthesis of a broad range of other nitrogen-containing heterocycles. The most classical application of malonate esters in this context is the synthesis of pyrimidines. bu.edu.eg
The reaction of a malonate ester with urea (B33335) or thiourea (B124793) is a cornerstone of heterocyclic chemistry, leading to the formation of barbiturates and thiobarbiturates, respectively. wikipedia.orgnih.gov Similarly, condensation with amidines (such as acetamidine) yields 2-substituted-4,6-dihydroxypyrimidines. By using this compound in these reactions, a 5-(2,4,6-trifluorophenyl) substituted pyrimidine ring can be readily synthesized. This places the bulky, electron-withdrawing fluorinated group at a key position on the heterocyclic core, providing a direct route to novel, highly fluorinated pyrimidine derivatives for applications in pharmaceuticals and materials science. researchgate.netnih.gov
Synthesis and Evaluation of Derivatives and Analogues of Diethyl 2,4,6 Trifluorophenyl Malonate
Synthesis of Related Fluorinated Phenylmalonate Esters
The synthesis of diethyl (2,4,6-trifluorophenyl)malonate and its analogues primarily relies on the principles of nucleophilic aromatic substitution (SNAr). In this reaction, a nucleophile attacks an electron-poor aromatic ring, leading to the substitution of a leaving group. The presence of strongly electron-withdrawing groups, such as fluorine atoms, on the aromatic ring is crucial for activating it towards nucleophilic attack. masterorganicchemistry.comyoutube.com The reaction generally proceeds through a negatively charged intermediate known as a Meisenheimer complex, and the rate is enhanced when electron-withdrawing groups are positioned ortho or para to the leaving group. masterorganicchemistry.comyoutube.com
A key analogue, diethyl 2-(perfluorophenyl)malonate, is synthesized by reacting hexafluorobenzene (B1203771) with the sodium salt of diethyl malonate (sodium diethyl malonate). nih.govbeilstein-journals.org Hexafluorobenzene is highly reactive towards nucleophiles, making this a straightforward synthesis. nih.govbeilstein-journals.org Early methods involved using sodium hydride (NaH) in dimethylformamide (DMF) under reflux. nih.gov However, the procedure has been modified to use milder conditions, such as anhydrous potassium carbonate (K₂CO₃) at a lower temperature of 60°C. nih.gov
This SNAr strategy is broadly applicable to the synthesis of various fluorinated phenylmalonate esters. For the target compound, this compound, the synthesis would involve the reaction of 1,2,3,5-tetrafluorobenzene (B1583067) with sodium diethyl malonate. The three fluorine atoms on the ring activate the fourth fluorine (at the C1 position) for substitution by the malonate enolate. Similarly, other analogues can be prepared from appropriately substituted fluoroarenes.
The general synthetic approach is summarized in the table below:
| Target Compound | Starting Fluoroarene | Base/Solvent System | Typical Conditions |
| This compound | 1,2,3,5-Tetrafluorobenzene | NaH / DMF or K₂CO₃ / DMF | Heating |
| Diethyl (perfluorophenyl)malonate | Hexafluorobenzene | NaH / DMF or K₂CO₃ / DMF | 60°C to Reflux |
| Diethyl (2,4-difluorophenyl)malonate | 1,2,4-Trifluorobenzene | NaH / DMF | Heating |
| Diethyl (4-fluorophenyl)malonate | 1,4-Difluorobenzene | NaH / DMF | Heating |
This table presents plausible synthetic routes based on established SNAr chemistry.
Another patented method for a related compound, diethyl 2-[2-(2,4-difluorophenyl)allyl]-1,3-malonate, involves reacting 1-(1-chloromethylvinyl)-2,4-difluorobenzene with diethyl malonate in the presence of sodium hydroxide (B78521) or potassium hydroxide in dimethyl sulfoxide (B87167) (DMSO). google.com While this is not a direct SNAr on the aromatic ring, it demonstrates the utility of diethyl malonate as a nucleophile in building complex fluorinated molecules.
Comparative Analysis of Reactivity and Synthetic Utility with Analogues
The reactivity of this compound and its analogues is significantly influenced by the number and position of fluorine atoms on the phenyl ring. These esters are versatile intermediates, but their subsequent chemical transformations can be challenging.
A notable example of this distinct reactivity is the hydrolysis of diethyl 2-(perfluorophenyl)malonate. nih.govbeilstein-journals.org Unlike standard diethyl phenylmalonate, which can be readily hydrolyzed under basic conditions, the perfluorinated analogue is remarkably stable. nih.gov Attempts to hydrolyze it to the corresponding 2-(perfluorophenyl)malonic acid using various basic conditions, even at elevated temperatures and high base concentrations, are generally unsuccessful. nih.govbeilstein-journals.org Under harsh basic conditions, the compound tends to decompose. nih.govbeilstein-journals.org
Vigorous acidic hydrolysis, for instance, by refluxing with a mixture of hydrobromic acid (HBr) and acetic acid (AcOH), does not yield the expected dicarboxylic acid. Instead, the reaction leads directly to 2-(perfluorophenyl)acetic acid in good yield. nih.govbeilstein-journals.org This indicates that the hydrolysis is immediately followed by a facile decarboxylation. The strong electron-withdrawing nature of the perfluorinated ring makes the resulting 2-(perfluorophenyl)malonic acid highly unstable and prone to losing carbon dioxide. nih.govbeilstein-journals.org
This behavior contrasts with that of other phenylmalonic acids bearing electron-withdrawing groups, which typically require much higher temperatures (160–200 °C) for decarboxylation. beilstein-journals.org The reactivity of this compound is expected to lie between that of the non-fluorinated and the perfluorinated analogues. The three fluorine atoms provide significant electron withdrawal, likely making its hydrolysis more difficult than the non-fluorinated parent compound and rendering the resulting malonic acid susceptible to decarboxylation, though perhaps less so than the perfluoro-analogue.
The synthetic utility of these compounds stems from the reactivity of the malonate moiety. They are valuable precursors for synthesizing a variety of more complex molecules, particularly fluorinated heterocycles, through cyclocondensation reactions with dinucleophiles like urea (B33335) or amidines. nih.gov
| Compound Analogue | Hydrolysis Behavior | Decarboxylation of Diacid | Key Reactivity Insight |
| Diethyl phenylmalonate | Readily hydrolyzed under basic conditions. | Requires high temperatures. | Standard reactivity. |
| This compound | Expected to be difficult; may require strong acid. | Expected to be facile upon formation. | Intermediate reactivity due to trifluoro-substitution. |
| Diethyl (perfluorophenyl)malonate | Extremely resistant to basic hydrolysis; requires vigorous acid. nih.gov | Occurs spontaneously upon hydrolysis. nih.govbeilstein-journals.org | High stability of the ester and high instability of the corresponding diacid. |
Structure-Activity Relationship (SAR) Insights from Derivative Synthesis
The incorporation of fluorine atoms into drug candidates is a powerful strategy in medicinal chemistry, often used to modulate a molecule's physicochemical and biological properties. nih.gov Fluorine can alter metabolic stability, lipophilicity, bioavailability, and binding affinity. nih.gov Structure-activity relationship (SAR) studies on derivatives of this compound focus on understanding how these fluorine-induced changes affect biological activity.
The 2,4,6-trifluorophenyl group provides a unique substitution pattern that can be systematically explored. Key insights from SAR studies on related fluorinated compounds can be extrapolated:
Hydrogen Bonding: Fluorine is a weak hydrogen bond acceptor, whereas a hydroxyl group, for which fluorine is often a bioisostere, can act as both a hydrogen bond donor and acceptor. Replacing a key hydrogen-bonding group with fluorine can therefore probe the nature of a ligand-receptor interaction. If activity is lost, it may suggest the parent group was acting as a hydrogen bond donor.
Metabolic Stability: The carbon-fluorine bond is very strong. Introducing fluorine at positions susceptible to metabolic oxidation (e.g., para-hydroxylation) can block these pathways, thereby increasing the compound's half-life. The 2,4,6-substitution pattern effectively blocks several potential sites of metabolism on the phenyl ring.
Conformational Effects: The fluorine atoms can influence the preferred conformation of the molecule due to steric and electronic effects. This can alter how the molecule fits into a biological target's binding pocket.
Electronic Effects: The trifluorinated ring is highly electron-deficient. This significantly alters the pKa of any nearby acidic or basic groups, which can have a profound effect on the molecule's ionization state at physiological pH and its ability to interact with charged residues in a binding site.
In a hypothetical SAR study of derivatives made from this compound, chemists would synthesize a series of analogues and compare their biological activities.
| Modification from Core Scaffold | Rationale for Synthesis | Potential SAR Insight |
| Varying the number of fluorine atoms (e.g., mono-, di-, tetra-fluoro analogues) | To probe the effect of the overall electron-withdrawing character of the ring. | A clear trend might emerge linking potency to the electron deficiency of the ring. |
| Changing fluorine positions (e.g., 2,4,5-trifluoro vs. 2,4,6-trifluoro) | To investigate the importance of specific steric and electronic interactions at the binding site. | Differences in activity would highlight key regions of interaction (ortho, meta, para). |
| Replacing one ester with another functional group (e.g., amide, ketone) | To explore different hydrogen bonding patterns and chemical reactivity. | Could reveal essential pharmacophoric features required for activity. |
| Cyclization into a heterocyclic system | To create rigid scaffolds and explore new chemical space. | May lead to significant gains in potency and selectivity by locking in an active conformation. |
Development of Novel Fluorinated Molecular Scaffolds
This compound is an excellent building block for the creation of novel fluorinated molecular scaffolds, particularly heterocyclic compounds. nih.govresearchgate.net The malonate functional group is a classic precursor for forming six-membered rings through cyclocondensation reactions. nih.gov The presence of the trifluorophenyl moiety imparts unique properties to the resulting scaffolds, making them attractive for applications in drug discovery and materials science. nih.gov
For example, condensation of this compound with urea or thiourea (B124793) would lead to the formation of fluorinated barbiturates or thiobarbiturates, respectively. These scaffolds are known to possess a wide range of biological activities. Similarly, reaction with 1,3-dinucleophiles such as amidines can produce fluorinated pyrimidine (B1678525) derivatives. nih.gov
The synthesis of fluorinated heterocycles is a major focus of modern medicinal chemistry. researchgate.netnih.gov The trifluorophenyl group in these new scaffolds can serve several purposes:
Modulation of Physicochemical Properties : It can enhance lipophilicity, which may improve membrane permeability. nih.gov
Enhanced Biological Activity : The electronic nature of the fluorinated ring can lead to stronger binding interactions with biological targets.
Improved Pharmacokinetic Profile : As mentioned, the C-F bond can block metabolic pathways, leading to improved drug stability. nih.gov
Examples of potential novel scaffolds derived from this compound include:
Fluorinated Pyrimidinediones : Formed by reaction with urea, these are analogues of barbituric acid.
Fluorinated Pyrazolones : Can be synthesized through reactions with hydrazine (B178648) derivatives.
Fluorinated Coumarins : Accessible via Pechmann condensation with activated phenols.
The development of these novel scaffolds provides chemists with a library of unique, fluorine-containing core structures. These can then be further functionalized to create targeted molecules for specific therapeutic areas, leveraging the distinct properties conferred by the 2,4,6-trifluorophenyl group.
Future Directions and Perspectives in the Research of Diethyl 2,4,6 Trifluorophenyl Malonate
Innovations in Green Chemistry Methodologies for Synthesis
The chemical industry's increasing focus on sustainability is driving the development of environmentally benign synthetic methods. Future research on the synthesis of diethyl (2,4,6-trifluorophenyl)malonate is expected to align with the principles of green chemistry, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.
Key areas of innovation may include:
Safer Solvents and Reaction Conditions: A shift away from conventional volatile organic compounds (VOCs) towards greener alternatives such as ionic liquids, supercritical fluids, or even aqueous reaction media could significantly reduce the environmental impact of the synthesis. Microwave-assisted and ultrasound-assisted synthesis are other avenues that could lead to faster reaction times and reduced energy consumption.
Catalytic Approaches: The development of highly efficient and recyclable catalysts can minimize waste and improve atom economy. This includes exploring solid acid catalysts or phase-transfer catalysts to replace traditional stoichiometric bases, which often generate significant salt waste.
Direct Fluorination Techniques: While the introduction of fluorine atoms can be challenging, research into late-stage fluorination or the use of safer and more efficient fluorinating agents could provide more direct and sustainable routes to this compound and its derivatives.
| Green Chemistry Principle | Potential Application in Synthesis |
| Waste Prevention | Development of high-yield, atom-economical reactions. |
| Safer Solvents and Auxiliaries | Utilization of water, ionic liquids, or supercritical CO2 as reaction media. |
| Design for Energy Efficiency | Implementation of microwave-assisted or flow chemistry processes. |
| Use of Renewable Feedstocks | Exploration of bio-based starting materials for the malonate backbone. |
| Catalysis | Employment of recyclable solid catalysts to replace stoichiometric reagents. |
Exploration of Novel Catalytic Systems for Transformations
The malonate functionality in this compound offers a versatile handle for a wide range of chemical transformations. Future research will likely focus on the development of novel catalytic systems to unlock new reaction pathways and create complex molecular architectures.
Promising areas of exploration include:
Asymmetric Catalysis: The development of chiral catalysts for the enantioselective alkylation, arylation, or Michael addition reactions of this compound would provide access to a wide array of optically active compounds, which are highly valuable in the pharmaceutical and agrochemical industries.
Transition-Metal Catalysis: The use of transition-metal catalysts, such as palladium, copper, or nickel, could enable novel cross-coupling reactions, allowing for the introduction of diverse substituents onto the phenyl ring or the malonate backbone.
Organocatalysis: Metal-free catalytic systems, employing small organic molecules, offer a more sustainable alternative to traditional metal-based catalysts. Research into organocatalyzed transformations of this compound could lead to the development of more environmentally friendly synthetic methods.
Biocatalysis: The use of enzymes as catalysts (biocatalysis) offers high selectivity and mild reaction conditions. Future studies could explore the enzymatic hydrolysis or aminolysis of the ester groups, or even enzymatic C-C bond formation, to produce valuable chiral building blocks.
Integration into Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch processing to continuous flow chemistry and automated synthesis platforms offers numerous advantages, including improved safety, enhanced reaction control, and the ability to rapidly screen and optimize reaction conditions. The integration of the synthesis and transformation of this compound into these modern platforms is a key area for future development.
| Platform | Potential Advantages for this compound Chemistry |
| Flow Chemistry | - Enhanced heat and mass transfer, allowing for safer handling of exothermic reactions. - Precise control over reaction parameters (temperature, pressure, residence time). - Facile scalability from laboratory to production scale. - Integration of in-line purification and analysis. |
| Automated Synthesis | - High-throughput screening of catalysts, solvents, and reaction conditions. - Rapid generation of compound libraries for biological screening. - Reduced manual labor and increased reproducibility. |
The development of robust and efficient flow chemistry protocols for the synthesis of this compound would not only improve the safety and efficiency of its production but also facilitate its use in multi-step automated syntheses of more complex target molecules.
Expanding Applications in Material Science and Advanced Functional Molecules
The unique combination of a trifluorinated phenyl ring and a versatile malonate core suggests that this compound could be a valuable building block for the creation of novel materials and advanced functional molecules with tailored properties.
Future research in this area could focus on:
Polymers and Advanced Materials: The trifluorophenyl group can impart desirable properties such as increased thermal stability, chemical resistance, and altered electronic characteristics. Incorporating this moiety into polymers could lead to the development of high-performance plastics, liquid crystals, or materials for optical and electronic applications.
Pharmaceutical and Agrochemical Scaffolds: The presence of fluorine atoms can significantly influence the biological activity of a molecule by altering its metabolic stability, lipophilicity, and binding affinity. This compound can serve as a key intermediate for the synthesis of novel drug candidates and agrochemicals with improved efficacy.
Supramolecular Chemistry and Crystal Engineering: The trifluorophenyl group can participate in non-covalent interactions, such as halogen bonding and π-stacking, which can be exploited in the design of self-assembling systems and the engineering of crystal structures with specific properties.
Functional Dyes and Probes: The electronic properties of the trifluorophenyl group could be harnessed in the design of fluorescent probes and functional dyes for various imaging and sensing applications.
Q & A
Q. What are the standard synthetic routes for diethyl (2,4,6-trifluorophenyl)malonate?
The compound is synthesized via nucleophilic substitution using diethyl malonate and 2-bromo-1,3,5-trifluorobenzene. A typical procedure involves:
- Reacting diethyl malonate with sodium hydride in 1,4-dioxane, followed by copper(I) bromide and the brominated aryl substrate under reflux .
- Purification via silica gel column chromatography (petroleum ether/ethyl acetate eluent) yields the product in ~50–62% yield. Key characterization includes (δ 7.36–7.18 ppm for aromatic protons, 4.18 ppm for ethoxy groups) and HRMS (m/z 313.0663 for [M+Na]) .
Q. What spectroscopic methods are employed to characterize this compound?
- : Distinct signals include a singlet for the malonate methine proton (δ 4.89–5.15 ppm), quartets for ethoxy groups (δ 4.18–4.29 ppm), and multiplet peaks for aromatic protons (δ 6.68–7.36 ppm) .
- : Carbonyl carbons appear at ~166.68 ppm, with trifluorophenyl carbons split due to -coupling (162.78–161.44 ppm) .
- HRMS: Confirms molecular weight (e.g., m/z 313.0663 for [CHFO+Na]) .
Q. How is this compound utilized in Claisen condensation or alkylation reactions?
The compound acts as a β-ketoester precursor. Its enolate undergoes alkylation with electrophiles (e.g., alkyl halides) to form substituted malonates. Subsequent decarboxylation yields α-functionalized carboxylic acids. The trifluorophenyl group enhances electrophilicity, facilitating nucleophilic attack .
Advanced Research Questions
Q. How does the trifluorophenyl substituent influence the reactivity and stability of diethyl malonate derivatives?
- Electronic Effects: Fluorine atoms inductively withdraw electron density, increasing the electrophilicity of the malonate carbonyl groups, which accelerates nucleophilic substitutions .
- Hydrolysis Stability: The trifluorophenyl group stabilizes intermediates during hydrolysis. For analogous perfluorophenyl malonates, hydrolysis proceeds via decarboxylation to yield 2-(perfluorophenyl)acetic acid, with rates influenced by pH and solvent polarity .
Q. What kinetic insights exist for radical addition reactions involving fluorinated malonate esters?
Pulsed EPR studies on diethyl fumarate/maleate show that radical addition rates (k) correlate with polymerization efficiency. Stern-Volmer analysis reveals higher for fumarate derivatives due to reduced steric hindrance. Similar principles apply to fluorinated malonates, where depends on radical stability and transition-state geometry .
Q. How is this compound applied in asymmetric catalysis or medicinal chemistry?
- Asymmetric Ring-Opening: Heterodinuclear rare earth catalysts (e.g., La/Yb-Schiff base complexes) enable enantioselective ring-opening of meso-aziridines with malonates, yielding chiral γ-amino esters (up to >99% ee) .
- Neurodegenerative Therapeutics: The compound serves as a precursor for microtubule-targeting triazolopyrimidines. For example, 5,7-dichloro-6-(2,4,6-trifluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine exhibits potential in tauopathy treatment by stabilizing neuronal microtubules .
Q. What are the methodological challenges in analyzing malonate degradation or metabolic pathways?
- Isotopic Tracing: -labeled acetate or butyrate is administered to track malonate biosynthesis in rat brains. Results suggest acetyl-CoA → malonyl-CoA → malonate via CoA transfer to succinate/acetoacetate .
- EXAFS/FTIR: For Pb(II)-malonate-hematite systems, ternary surface complexes form, with Pb-C distances (2.98–3.14 Å) indicating four- or six-membered ring structures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
